molecular formula C7H8N2O2S B1416545 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 16490-19-0

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No. B1416545
CAS RN: 16490-19-0
M. Wt: 184.22 g/mol
InChI Key: IKUATPPOUXOXJY-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Physical And Chemical Properties Analysis

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 184.22 .

Scientific Research Applications

Synthesis and Fungicidal Properties

A significant application of derivatives of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is in the synthesis of specific esters and acids with potential fungicidal properties. The synthesis involves reactions with amines and methyl glycinate, leading to the production of compounds like pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which have been shown to possess fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Novel Synthesis Methods

Research has also been conducted on novel methods for preparing esters and amides of similar compounds. For instance, a study describes a new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which are structurally related to 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (Santilli, Kim, & Wanser, 1971).

Spectroscopy and Structural Analysis

Another application area is in the study of molecular structure and spectroscopy. Pyrimidine-5-carboxylic acid derivatives, including those with 2-methyl and 4-methyl substitutions, have been synthesized and analyzed using proton NMR spectroscopy. This study helps in understanding the hydration and molecular structure of these compounds (Kress, 1994).

Pharmaceutical Applications

In the pharmaceutical context, there's research on the synthesis of various derivatives of pyrimidine-6-carboxylic acids for their potential medicinal properties. This includes the exploration of nucleophilic and electrophilic reactions to create a range of derivatives for pharmaceutical applications (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992).

properties

IUPAC Name

6-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUATPPOUXOXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zanatta, AS Fortes, CE Bencke, MA Marangoni… - …, 2015 - thieme-connect.com
A simple and efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)-pyrimidine-4-carboxylates and their corresponding acid derivatives is …
Number of citations: 9 www.thieme-connect.com

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